Aminaftone

Descripción general

Descripción

Se utiliza principalmente como protector endotelial para tratar trastornos capilares e insuficiencia venosa crónica . En las últimas tres décadas, la aminofantona se ha investigado por su eficacia en diversos trastornos vasculares, demostrando buenos resultados clínicos y un perfil de seguridad satisfactorio .

Métodos De Preparación

La preparación de la aminofantona implica una ruta sintética de dos pasos. Inicialmente, se forma un enlace éster entre la 2-hidroxi-3-metil-1,4-naftohidroquinona y un haluro de p-nitrobenzoilo en benceno. Esto es seguido por una hidrogenación catalítica bajo presión en dioxano para obtener el producto final . Los avances recientes han introducido un nuevo proceso que utiliza disolventes con baja toxicidad y condiciones de reacción suaves, lo que lo hace más adecuado para la producción a escala industrial .

Análisis De Reacciones Químicas

La aminofantona experimenta diversas reacciones químicas, que incluyen:

Oxidación: La aminofantona puede oxidarse para formar diferentes productos dependiendo de los reactivos y las condiciones utilizadas.

Reducción: El compuesto puede reducirse en condiciones específicas para producir diferentes derivados.

Sustitución: La aminofantona puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Los reactivos comunes utilizados en estas reacciones incluyen hidrógeno gaseoso para la reducción y varios agentes oxidantes para la oxidación. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Aminaphtone acts by modulating endothelial function and reducing inflammation. It has been shown to downregulate adhesion molecules and pro-inflammatory cytokines, which are crucial in vascular pathologies. Key mechanisms include:

- Downregulation of Adhesion Molecules : Aminaphtone reduces the expression of vascular cell adhesion molecule (VCAM), intercellular adhesion molecule (ICAM), and selectins, which play roles in leukocyte adhesion and inflammation .

- Inhibition of Vasoconstrictor Peptides : It decreases the levels of endothelin-1 (ET-1), a potent vasoconstrictor involved in various vascular diseases .

- Cytokine Modulation : The drug has been shown to lower levels of pro-inflammatory cytokines such as IL-6 and VEGF, contributing to its therapeutic effects .

Raynaud's Phenomenon

Raynaud's phenomenon (RP) is characterized by episodic vasospasm leading to reduced blood flow to extremities. Aminaphtone has demonstrated significant efficacy in both primary and secondary forms of RP:

- Clinical Studies : In a six-month study involving 92 patients, those treated with Aminaphtone exhibited a statistically significant increase in skin blood perfusion and a decrease in the frequency and duration of RP attacks .

- Long-term Efficacy : The benefits persisted for up to six months post-treatment, indicating sustained effects on microvascular function .

Systemic Sclerosis

Systemic sclerosis (SSc) is an autoimmune disease that often presents with RP. Aminaphtone's role in managing SSc-related RP has been explored:

- Efficacy in SSc Patients : A study involving 19 patients with SSc showed that Aminaphtone significantly reduced the number of RP attacks and improved overall symptoms compared to controls .

- Tolerability : It was particularly beneficial for patients who could not tolerate endothelin receptor antagonists due to side effects .

Other Vascular Disorders

Aminaphtone has also been investigated for its potential applications in other vascular conditions:

- Chronic Venous Disease : A randomized controlled trial indicated that Aminaphtone improved quality of life metrics and reduced limb volume in patients suffering from chronic venous insufficiency .

- Ulcer Healing : Case studies have reported successful outcomes when Aminaphtone was used alongside antibiotics and anticoagulants in treating chronic ulcers associated with osteomyelitis .

Case Studies and Findings

Several case studies highlight the diverse applications of Aminaphtone:

Mecanismo De Acción

La aminofantona ejerce sus efectos inhibiendo la agregación de eritrocitos en los capilares, mejorando así el retorno venoso y reduciendo la fragilidad capilar . Regula a la baja la expresión de moléculas de adhesión (VCAM, ICAM, Selectinas), péptidos vasoconstrictores (Endotelina-1) y citocinas proinflamatorias (IL-6, IL-10, VEGF, TGF-beta) . Esta modulación de los mediadores biológicos ayuda a mantener la homeostasis endotelial y reduce los trastornos vasculares.

Comparación Con Compuestos Similares

La aminofantona es única en su capacidad para proteger las células endoteliales y mejorar el retorno venoso. Los compuestos similares incluyen:

1-naftol: Un derivado de naftaleno con grupos hidroxilo.

Ácido aminobenzoico: Un compuesto aromático con grupos amino y carboxilo.

Anilina: Una amina aromática simple.

En comparación con estos compuestos, la aminofantona tiene una acción más específica sobre la protección endotelial y la fragilidad capilar .

Actividad Biológica

Aminaftone, a derivative of 4-aminobenzoic acid, has garnered attention for its diverse biological activities, particularly in the context of vascular health and inflammatory conditions. This article explores the compound's mechanisms, efficacy in various conditions, and relevant case studies.

This compound's primary mechanism involves the inhibition of endothelin-1 (ET-1) production, a peptide that plays a significant role in vasoconstriction and vascular inflammation. Research indicates that this compound reduces ET-1 levels by interfering with the transcription of the pre-pro-endothelin-1 (PPET-1) gene in human endothelial cells. This effect was demonstrated in a study where human ECV304 endothelial cells were treated with interleukin-1 beta (IL-1β) to induce ET-1 production, and subsequent treatment with this compound led to a significant decrease in ET-1 levels in a concentration-dependent manner .

Efficacy in Clinical Conditions

Raynaud's Phenomenon: this compound has been evaluated for its efficacy in treating Raynaud's phenomenon, a condition characterized by episodic vasospasm in response to cold or stress. Clinical studies have shown that this compound improves skin blood perfusion and alleviates symptoms associated with this condition. The compound's ability to enhance microcirculation is attributed to its anti-inflammatory properties and its role in reducing ET-1 levels .

Pulmonary Hypertension: In preclinical models, this compound has demonstrated potential benefits in conditions like pulmonary hypertension. A study involving rats showed that this compound administration attenuated the effects of monocrotaline-induced pulmonary hypertension, likely due to its inhibitory effects on ET-1 production .

Research Findings

The following table summarizes key findings from studies on this compound's biological activity:

Case Studies

Case Study 1: Raynaud's Phenomenon Treatment

A clinical trial involving patients with primary and secondary Raynaud's phenomenon demonstrated that treatment with this compound resulted in improved blood flow and reduced frequency of episodes. Patients reported a significant decrease in pain and discomfort during cold exposure.

Case Study 2: Pulmonary Hypertension Model

In a controlled study using a rat model, administration of this compound led to a marked reduction in pulmonary arterial pressure compared to control groups. The results indicated that the compound effectively mitigated the pathological changes associated with pulmonary hypertension through its anti-inflammatory actions.

Propiedades

IUPAC Name |

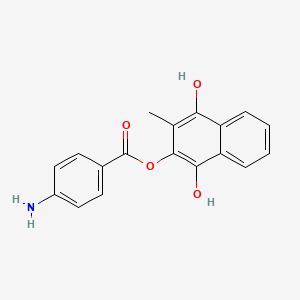

(1,4-dihydroxy-3-methylnaphthalen-2-yl) 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-10-15(20)13-4-2-3-5-14(13)16(21)17(10)23-18(22)11-6-8-12(19)9-7-11/h2-9,20-21H,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMPBJUYFTWHKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1OC(=O)C3=CC=C(C=C3)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163725 | |

| Record name | 1,4-Dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14748-94-8 | |

| Record name | 1,2,4-Naphthalenetriol, 3-methyl-, 2-(4-aminobenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14748-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminaftone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014748948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminaphthone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,4-Dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINAPHTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03JLX11PE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact molecular targets of aminaphtone are not fully elucidated, studies suggest it exerts its effects primarily through modulation of endothelial cell function. Research indicates that aminaphtone can:

- Reduce vascular permeability: Aminaphtone may protect against endothelial permeability and stabilize capillary-like structures formed by human umbilical vein endothelial cells. This effect could be related to modulation of vascular endothelial cadherin (VE-cadherin) expression. [, , ]

- Counteract vasoconstriction: Aminaphtone has demonstrated an ability to downregulate the production of endothelin-1 (ET-1), a potent vasoconstrictor. This effect has been observed both in vitro and in vivo. [, , ]

- Influence adhesion molecule expression: Some evidence suggests aminaphtone might interfere with the expression of adhesion molecules, such as vascular cell adhesion molecule 1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1), which play a role in inflammatory processes. []

ANone: The modulation of these pathways by aminaphtone is believed to contribute to:

- Improvement in microcirculation: Aminaphtone treatment has been associated with increased skin blood perfusion in patients with Raynaud's phenomenon, suggesting an improvement in microvascular blood flow. [, , ]

- Reduction of edema: Clinical studies have reported a reduction in edema in patients with chronic venous insufficiency treated with aminaphtone, possibly due to its effects on vascular permeability. [, , ]

- Potential anti-inflammatory effects: While not fully understood, the modulation of adhesion molecules and endothelin-1 by aminaphtone suggests a possible role in regulating inflammatory responses. []

ANone: Aminaphtone has the molecular formula C18H13NO4 and a molecular weight of 307.29 g/mol. []

ANone: While the provided research papers do not delve into detailed spectroscopic analysis, the crystal structure of the oxidized form of aminaphtone has been characterized. It reveals the presence of hydrogen-bonded molecular ribbons and stacking interactions between aromatic rings. []

ANone: Detailed information on the absorption, distribution, metabolism, and excretion of aminaphtone is limited in the provided research papers. Further pharmacokinetic studies are needed to fully elucidate its behavior in vivo.

ANone: Aminaphtone has generally been shown to be well-tolerated in clinical studies, with a low incidence of severe adverse effects. [, , ] The most commonly reported side effect is headache, which often resolves with dose reduction or discontinuation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.